molecular formula C16H24BNO4 B13655434 2-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13655434
M. Wt: 305.2 g/mol
InChI Key: AKCMXBQEZLIYGP-UHFFFAOYSA-N
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Description

2-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a tetrahydro-2H-pyran-4-yl group and a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as aldehydes or ketones.

    Introduction of the Tetrahydro-2H-pyran-4-yl Group: This group is introduced via an etherification reaction, where the pyridine ring is reacted with tetrahydro-2H-pyran-4-ol under acidic or basic conditions.

    Attachment of the Dioxaborolan Group: The dioxaborolan group is attached through a borylation reaction, typically using a boronic acid or boronate ester in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-4-yl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyridine ring or the dioxaborolan group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the dioxaborolan group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 2-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dioxaborolan group can form reversible covalent bonds with hydroxyl or amino groups, modulating the activity of the target molecules. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid: This compound features a thiazole ring instead of a pyridine ring and has different functional groups attached.

    1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine hydrochloride: This compound has an amine group instead of a dioxaborolan group and a different substitution pattern on the pyran ring.

    (Tetrahydro-2H-pyran-4-yl)boronic acid: This compound lacks the pyridine ring and has a boronic acid group instead of a dioxaborolan group.

Uniqueness

2-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a pyridine ring, a tetrahydro-2H-pyran-4-yl group, and a dioxaborolan group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C16H24BNO4

Molecular Weight

305.2 g/mol

IUPAC Name

2-(oxan-4-yloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)13-6-5-9-18-14(13)20-12-7-10-19-11-8-12/h5-6,9,12H,7-8,10-11H2,1-4H3

InChI Key

AKCMXBQEZLIYGP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC3CCOCC3

Origin of Product

United States

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